ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE
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Overview
Description
ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by its unique structure, which includes a furan ring, an isothiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2,5-Dimethyl-3-furylcarbonyl chloride: This intermediate is synthesized by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Formation of the Isothiazole Ring: The isothiazole ring is formed by reacting 3-methyl-4-isothiazolecarboxylic acid with phosphorus pentachloride (PCl5) to form the corresponding acid chloride, which is then reacted with ethyl alcohol to form the ethyl ester.
Coupling Reaction: The final step involves the coupling of 2,5-dimethyl-3-furylcarbonyl chloride with the ethyl ester of 3-methyl-4-isothiazolecarboxylic acid in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE can be compared with other similar compounds, such as:
2,5-Dimethylfuran: A simpler furan derivative with fewer functional groups.
3-Methyl-4-isothiazolecarboxylic acid: A precursor in the synthesis of the target compound.
Furanones: Oxidized derivatives of furan with different chemical properties.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-5-19-14(18)11-8(3)16-21-13(11)15-12(17)10-6-7(2)20-9(10)4/h6H,5H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNACGSOBGRDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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